5-bromo-2-[(2-phenylbutanoyl)amino]benzoic acid
Overview
Description
5-bromo-2-[(2-phenylbutanoyl)amino]benzoic acid is an organic compound with the molecular formula C17H16BrNO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and a phenylbutanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-[(2-phenylbutanoyl)amino]benzoic acid typically involves the reaction of 2,5-dibromobenzoic acid with aniline in the presence of a catalyst. The reaction is carried out at elevated temperatures, around 403 K, and the product is purified using column chromatography . Another method involves the bromination of 2-chlorobenzoic acid followed by hydrolysis .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The process involves using large-scale reactors and efficient purification techniques such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-[(2-phenylbutanoyl)amino]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like lithium diisopropylamide (LDA) or Grignard reagents in anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of various substituted benzoic acids.
Oxidation: Formation of quinones.
Reduction: Formation of amines and alcohols.
Scientific Research Applications
5-bromo-2-[(2-phenylbutanoyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-2-[(2-phenylbutanoyl)amino]benzoic acid involves its interaction with specific molecular targets. It can form hydrogen bonds with amino acid residues in proteins, affecting their function. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can modulate signaling pathways by interacting with receptors on cell surfaces.
Comparison with Similar Compounds
Similar Compounds
2-amino-5-bromobenzoic acid: A structurally similar compound with an amino group instead of the phenylbutanoyl group.
5-bromo-2-chlorobenzoic acid: Another derivative of benzoic acid with a chlorine atom instead of the phenylbutanoyl group.
5-bromo-2-(phenylamino)benzoic acid: Similar structure but with a phenylamino group instead of the phenylbutanoyl group.
Uniqueness
5-bromo-2-[(2-phenylbutanoyl)amino]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylbutanoyl group enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
5-bromo-2-(2-phenylbutanoylamino)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c1-2-13(11-6-4-3-5-7-11)16(20)19-15-9-8-12(18)10-14(15)17(21)22/h3-10,13H,2H2,1H3,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEZNCCNZOJPEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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